tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Overview
Description
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: is a spirocyclic compound that features a unique structure with a spiro junction connecting two rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms in the ring system provides a versatile platform for various chemical transformations and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an epoxide can undergo intramolecular cyclization under basic conditions to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction. A suitable tert-butylating agent, such as tert-butyl bromoacetate, can be used in the presence of a base to achieve this transformation.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow processes and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can undergo oxidation reactions, particularly at the nitrogen atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group or the nitrogen atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group. Reagents such as alkyl halides or sulfonates can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives with modified nitrogen or oxygen functionalities.
Reduction: Reduced derivatives with modified carbonyl or nitrogen functionalities.
Substitution: Substituted derivatives with new alkyl or functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: The compound’s unique structure can be exploited in the design of novel catalysts for various organic transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Interactions: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s potential as a pharmacophore can be explored for the development of new drugs targeting specific biological pathways.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Chemical Manufacturing: It can be used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-nitrile: Similar structure but with a nitrile group instead of a carboxylate group.
Uniqueness
Functional Group Diversity: The presence of a carboxylate group in tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate provides unique reactivity compared to similar compounds with different functional groups.
Versatility: The compound’s structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGQNDLJKJMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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